Fmoc-Gly-Cl
Description
Historical Trajectory of 9-Fluorenylmethyloxycarbonyl (Fmoc) Chemistry in Peptide Synthesis
The chemical synthesis of peptides has historically faced the challenge of selectively forming peptide bonds between amino acids, each possessing both an amino and a carboxyl group. Early methods, such as those employing the carbobenzoxy (Z) group, faced limitations, particularly concerning deprotection conditions. publish.csiro.au The development of solid-phase peptide synthesis (SPPS) by R. B. Merrifield in the 1960s marked a significant advancement, allowing for the stepwise assembly of peptides on an insoluble support. peptide.comresearchgate.net Initially, the tert-butyloxycarbonyl (Boc) group was widely used in SPPS, but its removal required strong acidic conditions (trifluoroacetic acid or hydrogen fluoride), which could be detrimental to the growing peptide chain and acid-labile side-chain protecting groups. nih.govnih.govpeptide.com
In 1970, Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethyloxycarbonyl (Fmoc) group as a base-labile N-protecting group. publish.csiro.aupeptide.comresearchgate.netpublish.csiro.auacs.org This was a pivotal development, offering a milder alternative for deprotection using weak bases like piperidine (B6355638). wikipedia.orguci.edu The orthogonal nature of the Fmoc group (base-labile) compared to many acid-labile side-chain protecting groups (like tert-butyl) revolutionized SPPS, allowing for the synthesis of more complex and sensitive peptide sequences. nih.govpeptide.comnih.gov The integration of Fmoc chemistry into SPPS, particularly the Fmoc/tBu strategy developed in the late 1970s, is considered a major landmark in the history of chemical peptide synthesis. publish.csiro.auresearchgate.netlgcstandards.com
Fundamental Role of Fmoc-Gly-Cl as a Pivotal Reagent in N-Protection Strategies
This compound serves as a crucial reagent for introducing an Fmoc-protected glycine (B1666218) residue into a molecule, typically via reaction with an amine or other nucleophile. Its structure, featuring the activated acid chloride moiety, allows for direct coupling reactions, forming an amide bond and incorporating the Fmoc-protected glycine. This is a direct method for both introducing the glycine building block and simultaneously installing the temporary Fmoc N-protecting group on the newly incorporated amino acid.
While the most common method for incorporating Fmoc-amino acids in SPPS involves activating the carboxyl group of an Fmoc-amino acid (e.g., Fmoc-Gly-OH) with coupling reagents, this compound offers an alternative activation strategy. The acid chloride is inherently reactive towards nucleophiles. This reactivity can be leveraged in specific synthetic routes, particularly when preparing activated intermediates or for certain solution-phase couplings. However, the high reactivity of acid chlorides like Fmoc-Cl has been noted to potentially lead to side reactions, such as the formation of dipeptides during the protection of amino acids, especially with less hindered residues like glycine. luxembourg-bio.com Despite this, this compound remains a valuable tool for specific N-protection and coupling tasks in organic synthesis.
Evolution of Fmoc-Based Methodologies in Contemporary Complex Chemical Syntheses
The success and versatility of Fmoc chemistry, initially driven by the demands of peptide synthesis, have led to its expansion into the synthesis of a wider array of complex molecules. Fmoc-based methodologies are now applied in the synthesis of peptidomimetics, peptide conjugates, and other biomolecules where selective N-protection and controlled coupling are essential. publish.csiro.auchemimpex.comrsc.org
The mild deprotection conditions of the Fmoc group are particularly advantageous when synthesizing molecules containing sensitive functional groups that would not tolerate the harsh acidic conditions required by Boc chemistry. This includes modified peptides, such as phosphorylated or glycosylated peptides. nih.gov Furthermore, the ability to monitor Fmoc deprotection by UV spectroscopy due to the chromophoric nature of the fluorene (B118485) group facilitates reaction monitoring and automation in synthesis. wikipedia.orgchempep.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-chloro-2-oxoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-16(20)9-19-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWFBOCOXPEKBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471922 | |
| Record name | Fmoc-Gly-Cl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103321-49-9 | |
| Record name | Fmoc-Gly-Cl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-Gly-Cl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of Fmoc Gly Cl Reactions
Elucidation of Fmoc Group Introduction Mechanisms
The Fmoc group is a widely used base-labile Nα-protecting group in organic synthesis, especially in solid-phase peptide synthesis (SPPS) chempep.compublish.csiro.au. Its introduction to an amino acid, such as glycine (B1666218), using Fmoc-Cl typically involves the reaction of the amino group with the activated carbonyl of Fmoc-Cl. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct total-synthesis.comacs.org.
The mechanism involves the nucleophilic attack of the amino group of glycine on the carbonyl carbon of Fmoc-Cl. This is followed by the elimination of a chloride ion, leading to the formation of a carbamate (B1207046) linkage and the release of HCl total-synthesis.comacs.org. The base present in the reaction mixture facilitates the removal of the acidic proton from the amino group and neutralizes the liberated HCl, driving the reaction to completion total-synthesis.comacs.org. While Fmoc-Cl is a reactive and easily handled solid, its sensitivity to moisture and heat necessitates careful handling total-synthesis.com. Alternative reagents like Fmoc-succinimidyl carbonate (Fmoc-OSu) are also used for Fmoc introduction, offering increased stability and lower formation of oligopeptide byproducts during the preparation of Fmoc amino acid derivatives publish.csiro.autotal-synthesis.comwikipedia.org.
Mechanisms of Fmoc Cleavage and Deprotection
The removal of the Fmoc group is a crucial step in synthetic procedures, particularly in SPPS, allowing for the elongation of peptide chains. The lability of the Fmoc group to bases, especially secondary amines, is a key feature enabling its selective cleavage under mild, non-hydrolytic conditions publish.csiro.auacs.org.
Base-Mediated β-Elimination Pathway
The primary mechanism for Fmoc deprotection involves a base-induced β-elimination reaction chempep.compublish.csiro.aunih.gov. A mild base, typically a secondary amine like piperidine (B6355638) or morpholine (B109124), abstracts the acidic proton at the 9-position of the fluorene (B118485) ring system publish.csiro.autotal-synthesis.comnih.gov. This proton is acidic due to the electron-withdrawing effect of the sulfonyl group and participation in a potential cyclopentadienide (B1229720) system, which leads to a stabilized carbanion intermediate publish.csiro.autotal-synthesis.com.
Following the proton abstraction, a β-elimination occurs, resulting in the release of the protected amine, carbon dioxide, and the formation of dibenzofulvene (DBF) chempep.compublish.csiro.autotal-synthesis.com. This two-step mechanism is favored in polar, electron-donating solvents such as DMF or N-methylpyrrolidone (NMP) nih.gov.
The mechanism can be summarized as follows:
Abstraction of the acidic proton at the 9-position of the fluorene ring by a base, forming a stabilized carbanion. publish.csiro.autotal-synthesis.comnih.gov
β-elimination with the expulsion of the carbamate group. chempep.compublish.csiro.autotal-synthesis.com
Decomposition of the carbamate to release the free amine and carbon dioxide. chempep.comtotal-synthesis.com
Formation of dibenzofulvene (DBF). chempep.compublish.csiro.autotal-synthesis.com
Analysis of Byproduct Formation and Mitigation Strategies (e.g., Dibenzofulvene Adducts)
A significant aspect of Fmoc deprotection is the formation of dibenzofulvene (DBF) as a byproduct chempep.compublish.csiro.aunih.gov. DBF is a highly reactive electrophile and can lead to undesirable side reactions, including irreversible attachment to the liberated amino group or other nucleophilic functionalities present in the molecule or on the solid support chempep.comtotal-synthesis.com.
Secondary amines, such as piperidine, are widely used for Fmoc deprotection not only because they efficiently cleave the Fmoc group but also because they act as scavengers for the highly reactive DBF intermediate publish.csiro.autotal-synthesis.comnih.gov. The secondary amine adds to the dibenzofulvene, forming a stable adduct and preventing it from reacting with the growing peptide chain or other sensitive groups chempep.compublish.csiro.autotal-synthesis.com.
However, even with the use of secondary amines, byproduct formation can occur. Aspartimide formation is a well-documented side reaction, particularly when using piperidine, which can lead to truncated or modified peptides chempep.comresearchgate.netacs.org. This cyclization is catalyzed by bases and can occur during chain elongation or the final cleavage step chempep.com. Strategies to mitigate aspartimide formation include the use of alternative bases with lower basicity or different steric properties, such as dipropylamine (B117675) (DPA) or morpholine researchgate.netacs.org. The addition of acidic additives, like formic acid, to the deprotection mixture has also been shown to minimize aspartimide formation acs.orgrsc.org.
Another potential issue is the formation of diketopiperazines, especially when synthesizing peptides with C-terminal proline or glycine, which can occur through intramolecular cyclization of the deprotected dipeptide-resin chempep.comresearchgate.net. Using bulky resins or coupling dipeptides instead of individual amino acids can help minimize this side reaction chempep.com.
Reaction Kinetics and Chemo- and Regioselectivity in Fmoc-Gly-Cl Mediated Couplings
The reaction kinetics of Fmoc deprotection are influenced by the choice of base, its concentration, the solvent, and the temperature chempep.compublish.csiro.aursc.org. Secondary amines generally lead to rapid Fmoc removal, with reaction half-lives varying depending on the specific amine and conditions used publish.csiro.aursc.org. For instance, the half-life for Fmoc-Val deprotection in DMF has been reported to be around 6 seconds with 20% piperidine, while other bases like morpholine or piperazine (B1678402) may result in slightly longer half-lives publish.csiro.aursc.org. The addition of stronger bases like DBU to secondary amine solutions can accelerate the deprotection rate rsc.org.
Chemoselectivity and regioselectivity are critical considerations when using this compound in coupling reactions, particularly in the synthesis of complex molecules like peptides. Chemoselectivity refers to the preferential reaction of this compound with a specific functional group in the presence of others scribd.comwiley-vch.de. Regioselectivity concerns the preference for reaction at a particular site within a molecule when multiple reactive sites are available scribd.comsigmaaldrich.com.
In peptide synthesis, this compound is designed to react selectively with the primary amine of the amino acid or peptide chain. However, the presence of other nucleophilic functional groups, such as hydroxyls (in Ser, Thr, Tyr), thiols (in Cys), or imidazole (B134444) rings (in His), can potentially lead to side reactions if not adequately protected wiley-vch.de. The use of orthogonal protecting group strategies for these side chains is essential to ensure that this compound primarily reacts with the intended α-amino group chempep.com.
While this compound is primarily used for introducing the Fmoc group or in coupling reactions, its reactivity as an acid chloride means it can react with various nucleophiles. Achieving high chemoselectivity requires careful control of reaction conditions, including the choice of solvent, base, and temperature wiley-vch.de. For example, the derivatization of analytes with Fmoc-Cl for analytical purposes, such as in HPLC-MS, relies on its reaction with primary and secondary amines researchgate.netmdpi.com. However, other amine-containing matrix components can also react, affecting the selectivity of the derivatization researchgate.netut.ee.
Regioselectivity is particularly important when dealing with molecules containing multiple amine functionalities or other reactive sites. In SPPS, the goal is typically to couple the activated amino acid to the free N-terminal amine of the resin-bound peptide. However, issues like incomplete coupling or branching can arise if the activated species reacts with unintended sites sigmaaldrich.com.
Influence of Sample Matrix Effects on Derivatization Reactions (e.g., Metal Ion Inhibition)
When this compound is used as a derivatization agent for analytical purposes, such as in the detection of analytes like glyphosate (B1671968), the sample matrix can significantly influence the reaction efficiency and accuracy researchgate.netut.eeresearchgate.net. Matrix effects can lead to ion suppression or enhancement in mass spectrometry, affecting the sensitivity and reliability of the analysis mdpi.comut.ee.
Metal ions are known matrix components that can interfere with derivatization reactions involving Fmoc-Cl, particularly when the analyte has a strong tendency to complex with metals researchgate.netresearchgate.netnih.gov. For example, studies on the derivatization of glyphosate with Fmoc-Cl have shown that the presence of certain metal ions (e.g., Cd²⁺, Co²⁺, Cu²⁺, Mn²⁺, Zn²⁺, Fe³⁺) can significantly decrease the derivatization efficiency and analyte recovery researchgate.netresearchgate.netnih.gov.
The inhibition by metal ions is attributed to the formation of complexes between the analyte and the metal ions, which can reduce the reactivity of the analyte towards Fmoc-Cl researchgate.netresearchgate.net. Quantum chemical modeling has supported this, showing a decrease in the reactivity of Fmoc-Cl towards analyte-metal complexes compared to the free analyte researchgate.netresearchgate.net.
Strategies to mitigate metal ion inhibition include adjusting the pH of the sample matrix or adding chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester the metal ions and make the analyte more available for derivatization researchgate.netresearchgate.netnih.gov. Studies have demonstrated that the addition of EDTA can dramatically increase the recovery rates of analytes like glyphosate in complex matrices nih.gov.
Other matrix components containing primary and secondary amines can also compete with the analyte for reaction with Fmoc-Cl, leading to reduced derivatization efficiency and the formation of interfering byproducts that can cause matrix effects during analysis researchgate.netut.ee.
Data Table: Influence of Metal Ions on Glyphosate Derivatization with Fmoc-Cl
Based on research findings, specific metal ions have been shown to decrease the recovery of glyphosate when derivatized with Fmoc-Cl. researchgate.netresearchgate.net
| Metal Ion | Glyphosate Recovery (%) |
| Cd²⁺ | 19-59 |
| Co²⁺ | 19-59 |
| Cu²⁺ | 19-59 |
| Mn²⁺ | 19-59 |
| Zn²⁺ | 19-59 |
| Fe³⁺ | Reduced recovery reported |
Note: The exact percentage of recovery may vary depending on the specific study conditions and metal ion concentration.
Data Table: Fmoc Deprotection Half-Lives with Different Bases
Studies have investigated the kinetics of Fmoc deprotection using various bases. publish.csiro.aursc.org
| Base | Concentration (in DMF) | Approximate Half-Life (t₁/₂) |
| Piperidine | 20% (v/v) | ~6-7 seconds |
| Morpholine | 50% (v/v) | ~1 minute |
| Piperazine | 5% (v/v) | ~30 seconds |
| Piperazine + DBU | 5% + 2% | ~4 seconds |
Note: These values are approximate and can be influenced by factors such as temperature, solvent, and the specific amino acid or peptide sequence.
Applications of Fmoc Gly Cl in Complex Molecule Synthesis
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Gly-Cl
Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the automated and manual assembly of peptides. bachem.comfrontiersin.org The Fmoc strategy is a prevalent approach in SPPS due to the mild basic conditions required for Fmoc deprotection, which are compatible with a variety of acid-labile side-chain protecting groups and resins. wikipedia.orgbachem.comsigmaaldrich.com While standard Fmoc-amino acids (Fmoc-AA-OH) are typically coupled using activating reagents, this compound represents a directly activated glycine (B1666218) building block.
N-Terminal Amine Protection Strategies in SPPS
In Fmoc-SPPS, the N-terminal amine of the growing peptide chain is protected by the Fmoc group during the coupling of the next amino acid. wikipedia.orgbachem.com This protection is crucial to prevent unwanted reactions, such as self-coupling of the activated amino acid or reaction with the free amine of another peptide chain. iris-biotech.de Before the next amino acid can be coupled, the Fmoc group is selectively removed using a base, typically piperidine (B6355638). wikipedia.orgbachem.comsigmaaldrich.com
While the general principle of N-terminal Fmoc protection applies when using this compound, the compound itself is an activated form of Fmoc-protected glycine. Therefore, this compound is used for coupling to a deprotected N-terminal amine on the resin, rather than being involved in the N-terminal protection strategy itself, beyond providing the Fmoc-protected glycine residue. The Fmoc group on the coupled glycine residue would then be removed in the subsequent cycle to allow for the addition of the next amino acid.
Advanced Coupling Strategies and Reagent Compatibility in Fmoc-SPPS
In standard Fmoc-SPPS, coupling of Fmoc-amino acids requires activating reagents such as HATU, HBTU, HCTU, or carbodiimides like DIC in combination with additives like HOBt or OxymaPure. google.comcsic.esub.eduuci.edu These reagents activate the carboxylic acid of the incoming Fmoc-amino acid, forming an activated ester or other reactive intermediate that can then react with the free amine on the resin-bound peptide.
This compound, being an acid chloride, is intrinsically activated. This means it can react directly with the deprotected N-terminal amine of the peptide chain without the need for additional activating reagents. This direct coupling approach can potentially offer advantages in terms of reaction speed and simplicity. However, acid chlorides can be highly reactive and susceptible to side reactions, such as hydrolysis or reaction with other nucleophilic functional groups present on the peptide or resin. thieme-connect.de The compatibility of this compound with the various functional groups and reagents used in Fmoc-SPPS, including side-chain protecting groups and the resin material, needs careful consideration and optimization.
Research has explored the use of Fmoc-amino acid chlorides in peptide synthesis, sometimes under specific conditions like biphasic systems, to achieve efficient coupling. eurekaselect.com However, challenges related to the reactivity and potential side reactions of acid chlorides in the complex environment of SPPS have also been noted. For instance, Fmoc-amino acid chlorides have been reported to react rapidly with tertiary amines, which are often used as bases in SPPS, to form less reactive oxazolones, potentially leading to reduced coupling yields and peptide purity. thieme-connect.de
Methodologies for Diketopiperazine (DKP) Suppression in Peptide Assembly
Diketopiperazine (DKP) formation is a significant side reaction in SPPS, particularly prevalent at the dipeptide stage, where the deprotected N-terminus of a resin-bound dipeptide can cyclize and cleave from the resin. iris-biotech.deacs.orgchempep.compeptide.com This is especially problematic with certain C-terminal and penultimate amino acids, such as proline or glycine. iris-biotech.dechempep.compeptide.com The basic conditions used for Fmoc deprotection can promote DKP formation. iris-biotech.de
Glycine, lacking a side chain, is particularly flexible and can be prone to DKP formation, especially when it is the second amino acid from the resin linkage. Methodologies to suppress DKP formation typically involve using specific resins, such as 2-chlorotrityl chloride resin, which is bulkier and can sterically hinder cyclization chempep.compeptide.com, or employing optimized deprotection cocktails acs.orgnih.gov. Another strategy is the use of pre-formed dipeptide building blocks, which bypass the reactive dipeptide-resin intermediate stage. chempep.compeptide.com
While the direct use of this compound as a coupling agent for a single glycine residue might still be susceptible to DKP formation if glycine is the second residue, its use in the synthesis of poly-glycine sequences (discussed in 4.1.4) or within dipeptide coupling strategies could potentially be integrated into DKP suppression methods. For example, if a pre-formed dipeptide containing Fmoc-Gly-Gly-OH is used google.comgoogle.com, the activation method for this dipeptide (which could potentially involve an acid chloride approach for the C-terminal glycine of the dipeptide) would need to be compatible with minimizing DKP formation from the dipeptide-resin.
Recent research has focused on optimizing Fmoc removal conditions to minimize DKP formation. For instance, a solution of 2% DBU and 5% piperazine (B1678402) in NMP has shown significant reduction in DKP formation compared to conventional piperidine/DMF. acs.orgnih.gov While these studies primarily discuss Fmoc-amino acids, the principles of minimizing DKP formation during deprotection would also apply when this compound has been coupled and its Fmoc group is subsequently removed.
Specific Synthesis of Poly-Glycine Sequences and Glycine-Rich Peptides
The synthesis of peptides containing repeating glycine units (poly-glycine sequences) or a high proportion of glycine residues can be challenging in SPPS. This is partly due to the flexibility of glycine, which can lead to aggregation and difficult coupling or deprotection steps. nih.gov
This compound could potentially be employed in the synthesis of poly-glycine sequences. However, the direct, repetitive coupling of this compound might face challenges related to its reactivity and potential side reactions, as discussed earlier. An alternative approach mentioned in the literature for assembling poly-Gly sequences in Fmoc chemistry involves using Fmoc-Gly-Gly-OH units as building blocks. google.comgoogle.com This suggests that coupling pre-formed dipeptides or larger oligoglycines might be a preferred strategy for such sequences, potentially utilizing activated forms of these oligomers.
Research on the synthesis of poly-Gly sequences using Fmoc chemistry highlights the need for optimized conditions to ensure high purity and avoid deletion or addition byproducts. google.comgoogle.com While Fmoc-Gly-OH is commonly used, the potential for utilizing activated glycine species like this compound in specific coupling protocols for poly-glycine synthesis warrants further investigation, considering the need to control reactivity and minimize side reactions.
Studies on glycine-rich peptides, such as poly-His-poly-Gly peptides, have demonstrated their synthesis using standard Fmoc-SPPS procedures with automated synthesizers. mdpi.com This suggests that while glycine-rich sequences can present challenges, established Fmoc protocols are generally applicable, likely utilizing standard Fmoc-Gly-OH with appropriate coupling reagents and optimized synthetic cycles.
Continuous Flow Peptide Synthesis Utilizing Fmoc-Amino Acid Chlorides
Continuous flow synthesis offers potential advantages in peptide synthesis, including improved reaction control, faster reaction times, and easier scale-up. thieme-connect.degoogle.comresearchgate.netrsc.org In continuous flow SPPS, reagents are pumped through a reactor containing the solid support. thieme-connect.degoogle.comresearchgate.net
The use of Fmoc-amino acid chlorides, including potentially this compound, in continuous flow peptide synthesis has been explored. thieme-connect.deeurekaselect.com Acid chlorides are highly reactive, which could be beneficial for rapid coupling in a flow system. However, their high reactivity also necessitates careful control of reaction conditions to prevent side reactions and degradation. thieme-connect.de
One challenge in using preformed Fmoc-amino acid chlorides in continuous flow SPPS is their reaction with tertiary amines, commonly used as bases, which can lead to the formation of less reactive and epimerization-prone oxazolones. thieme-connect.de This issue limits the efficiency of coupling when using preformed acid chlorides under standard flow conditions involving tertiary amines. Alternative strategies or optimized reaction conditions might be required to effectively utilize Fmoc-amino acid chlorides in continuous flow systems. Despite these challenges, the potential for rapid coupling offered by activated species like acid chlorides makes them attractive candidates for exploration in the development of efficient continuous flow peptide synthesis methodologies. thieme-connect.deeurekaselect.comrsc.org
Synthesis of Peptidomimetics and Conformationally Constrained Peptides
This compound can also be applied in the synthesis of peptidomimetics and conformationally constrained peptides. Peptidomimetics are compounds that mimic the biological activity of peptides but often have modified structures to improve properties like stability or bioavailability. Conformationally constrained peptides have restricted flexibility, which can enhance their activity and selectivity. royalsocietypublishing.orgcam.ac.uk
The incorporation of non-proteinogenic amino acids or modified backbones is common in the synthesis of peptidomimetics and constrained peptides. royalsocietypublishing.org Glycine is often a component of flexible linkers or turns within peptides and peptidomimetics. The ability to introduce a glycine residue using a reactive species like this compound can be valuable in constructing these complex structures.
While the search results did not provide specific examples of this compound being used directly to synthesize peptidomimetics or conformationally constrained peptides, the general utility of Fmoc-protected amino acids and activated coupling methods in this field is well-established. royalsocietypublishing.orgcam.ac.ukchapman.edu The acid chloride functionality of this compound could potentially be employed to react with various nucleophiles, including modified amines or hydroxyl groups, to form amide or ester linkages that are part of peptidomimetic or constrained peptide structures. For instance, it could be used to couple glycine to a non-amino acid scaffold or to introduce a glycine residue into a cyclic peptide structure during macrocyclization. royalsocietypublishing.org The compatibility of this compound with the specific reaction conditions and other building blocks used in the synthesis of these complex molecules would be a key consideration.
Research in this area often involves the synthesis of modified amino acids and their incorporation into peptide sequences using Fmoc-SPPS royalsocietypublishing.org, highlighting the broader context in which activated Fmoc-amino acid derivatives like this compound could potentially play a role.
Functionalization of Material Surfaces and Solid Supports
This compound, or related Fmoc-protected amino acids and peptides derived from them, play a role in the functionalization of material surfaces and solid supports, primarily within the framework of solid-phase synthesis and the creation of functional materials. Solid-phase peptide synthesis (SPPS), which extensively uses Fmoc chemistry, involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support nih.govuci.edu. While this compound itself is an activated amino acid derivative used for coupling, the resulting Fmoc-Glycine residue, once incorporated, contributes to the properties of the functionalized support or material surface.
The Fmoc group's strong UV absorption allows for monitoring the progress of synthesis and quantifying the loading of Fmoc groups on core-shell materials, which is crucial for designing advanced functional materials sigmaaldrich.com. Functionalization aims to enhance properties such as cell adhesion, as seen in the modification of materials with peptides containing sequences like Arg-Gly-Asp (RGD) mdpi.com.
Fmoc-amino acids, including Fmoc-glycine, can be used to prepare derivatives for surface modification. For instance, Fmoc-glycine can be used to prepare corrosion inhibitors that adsorb onto metal surfaces, forming a protective film . In the context of carbon-based materials like single-walled carbon nanotubes (SWNTs), Fmoc-amino acid-bearing polyethylene (B3416737) glycol (PEG) chains have been used for non-covalent functionalization via π-π interactions between the Fmoc group and the nanotube surface frontiersin.org. While Fmoc-glycine-PEG provided a non-aromatic control compared to Fmoc-cysteine and Fmoc-tryptophan derivatives, it still contributed to the functionalization and dispersion of SWNTs in aqueous environments frontiersin.org.
The process of functionalizing solid supports typically involves attaching the first protected amino acid (often via a linker) to the resin, followed by iterative deprotection of the Fmoc group and coupling of the next activated amino acid uci.eduuzh.ch. Although this compound is a coupling reagent, the resulting immobilized glycine residue becomes part of the functionalized surface.
Synthesis of Isotopically Labeled Peptides for Spectroscopic and Biological Research
This compound is a precursor or a related compound to Fmoc-protected isotopically labeled glycine derivatives used in the synthesis of labeled peptides. Isotopically labeled peptides are invaluable tools in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS)-based protein quantification, and biological research for studying protein-ligand interactions, protein folding, and enzyme mechanisms sigmaaldrich.com.
Stable isotope-labeled glycine derivatives, such as Fmoc-Gly-OH-¹³C₂,¹⁵N, are synthesized and subsequently incorporated into peptides using standard Fmoc solid-phase peptide synthesis protocols . The isotopic labels, such as ¹³C and ¹⁵N, enhance sensitivity and resolution in NMR spectroscopy and allow for tracking and studying peptides sigmaaldrich.com.
The synthesis of isotopically labeled peptides often involves coupling labeled Fmoc-amino acids to a growing peptide chain on a solid support rsc.org. For example, Fmoc-glycine-¹⁵N and Fmoc-glycine-1-¹³C have been coupled to resin-linked precursors to synthesize labeled long-chain polyamines for NMR studies rsc.org. This allows for specific labeling at desired positions within the peptide sequence, enabling detailed structural and mechanistic investigations.
While this compound is the activated form used for coupling, the isotopically labeled variants of Fmoc-Gly-OH are the building blocks containing the actual isotopic enrichment . The Fmoc protecting group is essential in this process as it is compatible with the solid-phase synthesis methodology and can be selectively removed to allow peptide bond formation nih.gov.
Applications in Supramolecular Chemistry and Self-Assembly Processes
Fmoc-protected amino acids and peptides, including those containing glycine residues, are widely recognized as building blocks for the development of self-assembled functional structures and supramolecular gels mdpi.comnih.gov. The Fmoc group plays a crucial role in driving self-assembly due to its propensity for π-π stacking interactions, which, in combination with hydrogen bonding from the peptide backbone, leads to the formation of ordered supramolecular architectures like fibrils and hydrogels mdpi.comacs.orgacs.org.
While this compound is a reactive intermediate, the resulting Fmoc-Glycine residue, when part of a peptide or used as a modified amino acid, contributes to the self-assembly process. Studies on Fmoc-dipeptides, such as Fmoc-Gly-Gly (Fmoc-GG) and Fmoc-Phe-Gly (Fmoc-FG), have demonstrated that the incorporation of glycine influences the self-assembly behavior and gelation properties compared to peptides without glycine acs.org. The nature of the peptidic tail, even simple glycine, can significantly impact the type of self-assembled structure formed acs.org.
Fmoc-amino acids and peptides can co-assemble with other molecules, such as L-lysine, to form stable hydrogels with improved morphological, rheological, and structural characteristics mdpi.comnih.gov. The self-assembly process is driven by a combination of hydrophobic forces, π-π stacking of the fluorenyl groups, and hydrogen bonding interactions mdpi.com.
The ability of Fmoc-modified amino acids and short peptides to self-assemble makes them valuable for creating diverse nanostructures and functional materials with potential applications in areas like drug delivery and tissue engineering frontiersin.orgacs.orgacs.org. The self-assembly can be influenced by factors such as pH and the presence of salts acs.orgrsc.org.
Analytical Applications of Fmoc Gly Cl Derivatization
Methodologies for the Detection and Quantification of Amino Acids and Peptides
Fmoc derivatization is a well-established technique for the analysis of amino acids and peptides, enabling their sensitive detection and accurate quantification in various matrices nih.govthermofisher.comjasco-global.com.
Spectroscopic Detection Techniques (e.g., Liquid Chromatography-Fluorescence Detection, Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry)
Fmoc-labeled compounds are strongly fluorescent, making them ideal for detection using fluorescence spectroscopy, often coupled with liquid chromatography (LC-FLD) nih.govplos.org. This approach offers high sensitivity for the analysis of amino acids and peptides actascientific.comnih.gov. For instance, an improved method for amino acid analysis using FMOC-Cl derivatization and reverse-phase HPLC with fluorescence detection demonstrated detection limits in the femtomole range nih.gov. The improved method also resulted in reduced baseline noise and stable derivatives nih.gov.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is another spectroscopic technique that can be used to analyze Fmoc-labeled glycans, offering high sensitivity nih.gov.
Advanced Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Liquid Chromatography-Tandem Mass Spectrometry)
Fmoc derivatization significantly impacts the chromatographic behavior of amino acids and peptides, primarily by increasing their hydrophobicity, which is advantageous for reversed-phase High-Performance Liquid Chromatography (HPLC) tandfonline.comthermofisher.com. This increased hydrophobicity facilitates better retention and separation on C18 columns jasco-global.com.
HPLC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of Fmoc-derivatized amino acids and peptides, offering high selectivity and sensitivity nih.govresearchgate.net. Fmoc derivatives can yield specific fragment ions, enabling the use of multiple reaction monitoring (MRM) for targeted and sensitive detection nih.gov. A method using Fmoc-Cl derivatization combined with LC-ESI-MS/MS for the determination of all 20 proteinogenic amino acids achieved a limit of detection as low as 1 fmol/µl with a linear range up to 125 pmol/µl nih.gov.
Simultaneous quantification of primary and secondary amino acids can be achieved using a two-step derivatization strategy involving both ortho-phthalaldehyde (OPA) and Fmoc-Cl, followed by separation using reversed-phase chromatography and detection with a variable wavelength detector tandfonline.comjasco-global.com. Automated in-needle OPA/Fmoc derivatization methods have also been developed for efficient and reproducible amino acid analysis in various matrices thermofisher.comnih.gov.
Enantiomeric Separations of Fmoc-Amino Acids and Fmoc-Peptides
Fmoc derivatization plays a crucial role in the enantiomeric separation of amino acids and peptides using chiral stationary phases in HPLC mst.eduresearchgate.net. The introduction of the Fmoc group can enhance the chiral selectivities of amino acid derivatives mst.edu. Studies have investigated the enantiomeric separation of Fmoc-amino acids and peptides on various chiral stationary phases, including native β- and γ-cyclodextrin columns and polysaccharide-based chiral stationary phases mst.eduresearchgate.net. For instance, cellulose (B213188) tris(3,5-dimethylphenylcarbamate) (Chiralcel-OD) has been used for the direct separation of Fmoc-amino acid ester derivatives researchgate.net. Fmoc derivatization, combined with specific chiral stationary phases, has enabled the enantiomeric discrimination and baseline separation of numerous amino acids researchgate.net.
Analysis of Complex Biomolecules (e.g., O-Glycans, Glyphosate)
Beyond amino acids and peptides, Fmoc derivatization has been applied to the analysis of other complex biomolecules, such as O-glycans and glyphosate (B1671968).
Derivatization Strategies for Enhanced Analytical Sensitivity and Detection Limits
Derivatization with Fmoc-Cl can significantly enhance the analytical sensitivity and lower the detection limits for various analytes by introducing a strong fluorophore or improving ionization efficiency for mass spectrometry researchgate.netnih.govdigitellinc.com. For O-glycans, Fmoc labeling provides strong fluorescence, allowing for high-sensitivity analysis using LC-FLD and MALDI-TOF MS nih.gov.
For glyphosate and its metabolite aminomethylphosphonic acid (AMPA), which lack strong chromophores or fluorophores, Fmoc-Cl derivatization is commonly used to enable detection by HPLC-FLD or enhance sensitivity for LC-MS/MS analysis digitellinc.comresearchgate.netmdpi.com. Pre-column Fmoc-Cl derivatization of glyphosate and AMPA has been shown to be simple and effective, guaranteeing stability and successful chromatographic separation on reversed-phase LC columns mdpi.com. This derivatization enhances analytical sensitivity, enabling the use of conventional detectors like UV for these contaminants digitellinc.com.
Impact of Sample Matrix Effects on Derivatization Efficiency in Quantitative Assays
Sample matrix effects can significantly influence the efficiency of derivatization and the accuracy of quantitative analysis rsc.orgbataviabiosciences.com. Matrix effects refer to the alteration of the analytical signal (enhancement or suppression) caused by coeluting substances from the sample matrix researchgate.netbataviabiosciences.com. These effects can lead to inaccurate quantification if not properly addressed bataviabiosciences.com.
In quantitative assays involving Fmoc derivatization, components in complex biological or environmental matrices can interfere with the derivatization reaction or the subsequent detection rsc.orgresearchgate.net. For example, many endogenous components in biological matrices can also react with derivatizing reagents like Fmoc-Cl, necessitating extensive sample clean-up procedures researchgate.net. The efficiency of derivatization can be influenced by factors within the matrix, such as pH, ionic strength, and the presence of interfering substances digitellinc.comresearchgate.net.
Strategies to mitigate matrix effects include optimizing sample preparation procedures, such as solid-phase extraction (SPE), to remove interfering substances before derivatization and analysis nih.govresearchgate.net. The use of internal standards, particularly isotopically labeled internal standards, can also help compensate for matrix effects by mimicking the behavior of the analyte throughout the sample preparation and analysis process rsc.orgnih.gov. While matrix effects cannot always be completely eliminated, their impact can be assessed and minimized through careful method development and validation, ensuring the accuracy and reliability of quantitative results researchgate.netrsc.org.
Isotope Dilution Mass Spectrometry for Precise Glyphosate Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative analytical technique that involves adding a known amount of an isotopically enriched version of the analyte (the internal standard) to the sample before analysis. The ratio of the native analyte to the isotopic internal standard is measured by mass spectrometry. This ratio remains constant throughout the sample preparation and analysis process, compensating for any variations in recovery, matrix effects, or instrument response, thereby leading to highly accurate quantification.
Fmoc-Cl derivatization plays a significant role in the IDMS analysis of glyphosate (N-(phosphonomethyl)glycine), a widely used herbicide. Glyphosate is a polar molecule with limited volatility, making its direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging. While liquid chromatography-mass spectrometry (LC-MS) can be used for direct analysis, derivatization with Fmoc-Cl improves its chromatographic retention on reversed-phase columns and enhances its detection sensitivity, particularly when coupled with fluorescence detection or mass spectrometry. researchgate.net
Research has demonstrated the effectiveness of using Fmoc-Cl derivatization in conjunction with IDMS for the precise quantification of glyphosate in various complex matrices, such as human urine and sewage sludge. nih.gov The derivatization reaction involves the nucleophilic substitution of the chloride in Fmoc-Cl by the amino group of glyphosate, typically carried out under alkaline conditions using a buffer such as borate (B1201080) buffer. nih.govconicet.gov.ar
Studies have optimized the conditions for Fmoc-Cl derivatization of glyphosate for IDMS analysis. For instance, research on glyphosate quantification in human urine investigated and optimized parameters such as the concentration and volume of borate buffer, Fmoc-Cl concentration, reaction temperature, and reaction time. nih.govjst.go.jp Optimized conditions included a 5.0% sodium tetraborate (B1243019) buffer solution, 10 µL of the buffer solution, 0.10% Fmoc-Cl concentration, a reaction temperature of 50 °C, and a reaction time of 20 minutes. nih.govjst.go.jp It was noted that a higher concentration of Fmoc-Cl could increase the formation of Fmoc-OH, a byproduct that can interfere with detection due to its poor solubility. nih.gov
The use of isotopically labeled glyphosate as an internal standard in these methods is crucial for the accuracy of IDMS. The isotopically labeled standard is added to the sample early in the sample preparation process, and it undergoes the same derivatization and extraction steps as the native glyphosate. conicet.gov.ar Measuring the ratio of the Fmoc-derivatized native glyphosate (Fmoc-Gly) to the Fmoc-derivatized isotopically labeled glyphosate by LC-MS/MS allows for accurate quantification, compensating for matrix effects and variations in recovery. researchgate.net
Detailed research findings highlight the performance characteristics of methods employing Fmoc-Cl derivatization and IDMS for glyphosate analysis. For example, a method for quantifying glyphosate in human urine using MonoSpin TiO extraction and Fmoc-Cl derivatization with IDMS reported a quantification limit of 0.3 µg/kg for Fmoc-Gly under optimized conditions. nih.govjst.go.jpnih.gov Spike tests conducted using human urine samples showed trueness values ranging from 101.6–104.9% for a spike level of 0.5 µg/kg and 99.2–101.0% for a spike level of 30 µg/kg. nih.govjst.go.jp The intra-day repeatability and inter-day reproducibility were reported to be less than 6.5%. nih.govjst.go.jp
Another study focusing on the analysis of glyphosate and its metabolite AMPA in nutritional ingredients and milk also utilized Fmoc-Cl derivatization and LC-MS. While not explicitly stated as IDMS in all contexts, the use of isotopically labeled internal standards was mentioned, which is a core component of IDMS. acs.org This method involved derivatization with a 1.5 mg/mL Fmoc-Cl solution in acetonitrile. acs.org
Research on glyphosate and AMPA analysis in sewage sludge employed Fmoc-Cl derivatization on a strong anion-exchange resin as a solid support, followed by LC-ESI-MS/MS with stable isotopically labeled standards added as internal standards to overcome matrix effects. Mean recovery values were reported as 70% ± 7% for glyphosate and 63% ± 3% for AMPA. Limits of detection were 20 and 30 ppb dw, and limits of quantification were 35 and 50 ppb dw for glyphosate and AMPA, respectively.
The multiple reaction monitoring (MRM) transitions for Fmoc-Gly in LC-MS/MS analysis have been established to ensure specificity and sensitivity. For instance, specific MRM transition pairs for Fmoc-Glyphosate have been reported, such as m/z 390.0 → m/z 149.9 for qualification and m/z 390.0 → m/z 167.8 for quantitation. mdpi.com
The integration of Fmoc-Cl derivatization with IDMS and LC-MS/MS provides a robust and accurate approach for quantifying glyphosate in complex matrices, offering improved sensitivity, specificity, and compensation for matrix effects compared to methods without derivatization or isotope dilution.
Table 1: Performance Data for Glyphosate Analysis using Fmoc-Cl Derivatization and IDMS
| Matrix | Derivatization Conditions (Example) | Quantification Limit (Fmoc-Gly) | Trueness (Spike Level) | Repeatability (Intra-day/Inter-day) | Recovery (Glyphosate) | LOQ (Glyphosate) | Citation |
| Human Urine | 5.0% borate buffer, 0.10% Fmoc-Cl, 50°C, 20 min | 0.3 µg/kg | 101.6–104.9% (0.5 µg/kg) | <6.5% | N/A | N/A | nih.govjst.go.jp |
| Human Urine | 5.0% borate buffer, 0.10% Fmoc-Cl, 50°C, 20 min | 0.3 µg/kg | 99.2–101.0% (30 µg/kg) | <6.5% | N/A | N/A | nih.govjst.go.jp |
| Sewage Sludge | On-solid support derivatization on anion-exchange resin | N/A | N/A | N/A | 70% ± 7% | 35 ppb dw |
Table 2: LOD, LOQ, and LLOQ for Fmoc-Cl Derivatized Glyphosate and AMPA
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | LLOQ (ng/mL) | S/N Ratio (LOD) | S/N Ratio (LOQ) | S/N Ratio (LLOQ) | Citation |
| Fmoc-Cl Glyphosate | 0.5 | 1 | 2 | 13.7 | 26.1 | 73.1 | mdpi.com |
| Fmoc-Cl AMPA | 0.05 | 0.1 | 0.5 | 15.2 | 21.9 | 45.8 | mdpi.com |
Table 3: Accuracy and Precision Data for Fmoc-Cl Derivatized Glyphosate and AMPA Quality Control Samples
| Analyte | QC Level | Recovery Range (%) | Accuracy (Average Recovery %) | Precision (CV%) | Citation |
| Fmoc-Cl Glyphosate | QC-H | 97.8–109.4 | 98.83–106.03 | 0.63–3.15 | mdpi.com |
| Fmoc-Cl Glyphosate | QC-M | 97.8–109.4 | 98.83–106.03 | 0.63–3.15 | mdpi.com |
| Fmoc-Cl Glyphosate | QC-L | 97.8–109.4 | 98.83–106.03 | 0.63–3.15 | mdpi.com |
| Fmoc-Cl AMPA | QC-H | 99.0–108.6 | 100.41–106.07 | 0.59–3.07 | mdpi.com |
| Fmoc-Cl AMPA | QC-M | 99.0–108.6 | 100.41–106.07 | 0.59–3.07 | mdpi.com |
| Fmoc-Cl AMPA | QC-L | 99.0–108.6 | 100.41–106.07 | 0.59–3.07 | mdpi.com |
Computational Chemistry Studies Involving Fmoc Gly Cl
Quantum Chemical Modeling of Reactivity and Intermolecular Interactions
Quantum chemical methods, such as Density Functional Theory (DFT) calculations, are valuable tools for investigating the electronic structure, reactivity, and interactions of molecules like Fmoc-Gly-Cl.
Theoretical Investigations of this compound Reactivity with Diverse Substrates
Theoretical studies have explored the reactivity of Fmoc-Cl (a related compound used for Fmoc protection) with various substrates. For instance, quantum chemical modeling has been used to study the reaction of Fmoc-Cl with glyphosate (B1671968) (GLP), an herbicide, in the presence of metal ions. This research aimed to understand how metal ions might inhibit the derivatization of GLP with Fmoc-Cl, a common step in GLP residue analysis by HPLC-MS. researchgate.netresearchgate.net The studies revealed a decrease in the reactivity of Fmoc-Cl towards GLP-metal complexes compared to free GLP, suggesting the reaction becomes non-spontaneous in the presence of certain metal ions. researchgate.netresearchgate.net This highlights the utility of quantum chemical modeling in explaining experimental observations related to reaction efficiency and interference.
While direct theoretical investigations specifically on the reactivity of this compound with a wide range of diverse substrates are not extensively detailed in the provided search results, the studies on Fmoc-Cl with glyphosate demonstrate the applicability of these computational techniques to understand the reactivity of Fmoc-protected compounds with different molecules. researchgate.netresearchgate.net
Computational Analysis of Metal Ion Complexation Effects on Derivatization Efficiency
Computational analysis, often employing DFT calculations, has been applied to study the effects of metal ion complexation on the efficiency of derivatization reactions involving Fmoc-Cl. In the context of glyphosate analysis, quantum chemical modeling of 1:1 GLP-metal complexes and their reactivity with Fmoc-Cl showed that the presence of metal ions like Cd²⁺, Co²⁺, Cu²⁺, Mn²⁺, and Zn²⁺ can decrease the recovery of GLP by inhibiting the derivatization reaction. researchgate.netresearchgate.net The computational results indicated that the reaction of Fmoc-Cl with GLP-metal complexes is non-spontaneous, in contrast to the reaction with free GLP. researchgate.netresearchgate.net This suggests that metal ion complexation with the substrate can significantly impact the efficiency of subsequent derivatization reactions involving Fmoc-Cl by altering the reaction thermodynamics. Computational studies on metal ion complexation with other ligands, such as thio oxocrown ethers, also demonstrate the use of DFT calculations to understand geometrical properties and interactions that influence complexation selectivity and stability. mdpi.com
Molecular Dynamics Simulations of Fmoc-Peptide Self-Assemblies
Molecular dynamics (MD) simulations are powerful techniques for studying the dynamic behavior and self-assembly processes of molecules, including Fmoc-protected peptides. While this compound itself is a building block, peptides incorporating Fmoc-Gly or other Fmoc-protected amino acids are known to self-assemble into various supramolecular structures.
Simulation of Fibril Formation and Elucidation of Supramolecular Structures
Molecular dynamics simulations have been extensively used to investigate the self-assembly of Fmoc-dipeptides and Fmoc-tetrapeptides into fibrillar structures. Studies on Fmoc-conjugated dialanine (Fmoc-AA) using MD simulations have shown the formation of condensed fibril structures where Fmoc groups stack in the center. nih.gov These simulations helped to elucidate the supramolecular arrangement, indicating that stacking of Fmoc groups, inter-residue hydrogen bonding, and hydrogen bonding with water play important roles in stabilizing the fibril structure, rather than prevalent β-sheet-like hydrogen bonding as previously hypothesized for this specific dipeptide. nih.gov
MD simulations have also been applied to study the self-assembly of Fmoc-diphenylalanine (Fmoc-FF) dipeptide, showing rapid self-assembly into well-ordered cylindrical nanostructures in aqueous solution. researchgate.netjlu.edu.cn Computational analysis, such as radial distribution function (RDF) calculations, revealed typical π-π interaction distances between fluorenyl rings, confirming the importance of π-π stacking in stabilizing the self-assembled structures. researchgate.netjlu.edu.cn Various π-π stacking geometries, including T-shaped and Herringbone structures, were observed in the nanostructures. researchgate.net
Furthermore, MD simulations have been used to describe the 3D supramolecular structure of Fmoc-RGDS fibrils, a tetrapeptide containing the RGDS cell adhesion motif. rsc.org These simulations explored various packing modes and suggested a model resembling the cross-β core structure of amyloids, stabilized by π-π stacking interactions between hydrophobic Fmoc groups. rsc.org The simulations indicated that Fmoc-Fmoc interactions are decisive for the assembly of β-sheets into fibrils. rsc.org
Characterization of Intermolecular Interactions and Structural Stability in Assembled Systems
Molecular dynamics simulations provide detailed insights into the intermolecular interactions that drive and stabilize Fmoc-peptide self-assembly. Studies on Fmoc-dipeptides and tetrapeptides have characterized interactions such as π-π stacking between Fmoc groups, hydrogen bonding between peptide backbones and with water molecules, and hydrophobic interactions. nih.govresearchgate.netjlu.edu.cnrsc.org
For Fmoc-AA fibrils, MD simulations showed that water molecules are expelled from the hydrophobic core between Fmoc rings during assembly, leading to a decrease in the solvent accessible surface area (SASA) per molecule, indicative of aggregation. nih.gov The simulations highlighted the amphiphilic nature created by the partially exposed Fmoc groups, potentially leading to the aggregation of fibrils into larger fibers. nih.gov
In Fmoc-FF self-assembly, interaction energy calculations between dipeptide molecules and water, as well as between different parts of the dipeptide, confirmed that the major driving force for aggregation is the interaction between fluorenyl rings. researchgate.netjlu.edu.cn Hydrogen bond analysis also indicated the existence of water bridge structures between dipeptides, further stabilizing the self-assembled aggregate. researchgate.netjlu.edu.cn
For Fmoc-RGDS fibrils, MD simulations revealed a rich variety of intra- and inter-strand interactions contributing to the hierarchical assembly, in addition to the crucial Fmoc-Fmoc π-π stacking. rsc.org These interactions include hydrogen bonding networks between parallel in-register β-strands within each β-sheet. rsc.org The simulations showed efficient packing of the columns of π-stacked Fmoc groups, forming a compact hydrophobic core that protects the aromatic groups from water penetration. rsc.org
MD simulations have also been used to study the structural properties and interactions in assemblies of fluorinated Fmoc-Phe derivatives, demonstrating how modifications to the aromatic side chain can influence interactions like C/O-H···F-CAr and impact supramolecular chirality and fiber morphology. researchgate.net
Computational Approaches in the Design of Fmoc-Based Peptide Chemistry
Computational approaches extend beyond just simulating existing systems and are increasingly being applied to the design of peptides and optimization of peptide chemistry, including Fmoc-based methods.
Computational protein design has been used to create novel protein-based symmetric structures, and rational and computational approaches have been applied to design highly symmetric protein assemblies. mdpi.com While these examples are broader than this compound specifically, they illustrate the growing role of computation in designing peptide-based structures.
In the context of peptide synthesis, computational models, including deep learning approaches, are being developed to predict and optimize reaction outcomes. amidetech.com For instance, deep learning models have been trained on data from Fmoc deprotection reactions in solid-phase peptide synthesis (SPPS) to predict deprotection efficiency and minimize aggregation events. amidetech.com These models map structural representations of amino acids and peptide sequences to experimental synthesis parameters, enabling computationally aware design for optimizing peptide synthesis in flow. amidetech.com
Computational methods can also be used to design target-specific peptides by integrating approaches like deep learning for sequence generation and molecular dynamics simulations for binding affinity assessment. nih.gov This involves exploring vast amino acid sequence spaces and predicting interactions with target proteins. nih.gov
Furthermore, computational modeling can assist in understanding and optimizing specific steps in Fmoc-based synthesis, such as the Fmoc removal strategy to suppress side reactions like diketopiperazine formation in SPPS. acs.org While the provided abstract focuses on experimental optimization guided by understanding the process, computational studies could potentially model the reaction mechanisms and energetics involved in these side reactions to inform the design of improved deprotection conditions.
The design of novel catalytic biomolecules composed of multiple peptides also utilizes theoretical frameworks, where computational approaches can help in designing peptide sequences with specific catalytic amino acids and understanding their cooperative function when assembled. jst.go.jp
Sustainability and Green Chemistry Aspects in Fmoc Gly Cl Chemistry
Environmental Footprint of Fmoc-Cl Production
The production of Fmoc-Cl, a key reagent for introducing the Fmoc protecting group, involves chemical processes with associated environmental considerations.
Assessment of Environmental Impact of Precursor Materials (e.g., Phosgene)
Fmoc-Cl is typically synthesized by the reaction of 9-fluorenylmethanol with phosgene (B1210022) nih.govbiomatik.com. Phosgene (COCl₂) is a highly toxic chemical that was historically used as a chemical weapon nih.govbiomatik.comiiab.me. Its production involves the reaction of carbon monoxide and chlorine gas, a process that has remained largely unchanged since the 1920s kobe-u.ac.jp. While phosgene is a valuable industrial building block, its extreme toxicity necessitates strict controls on its storage, transport, use, and waste disposal, including chlorinated byproducts kobe-u.ac.jp. The reliance on phosgene as a precursor contributes significantly to the environmental and safety concerns associated with traditional Fmoc-Cl synthesis mdpi.com. Alternative, non-phosgene methods for carbonate synthesis have been explored, but they have only marginally replaced current methods due to higher costs and environmental impacts kobe-u.ac.jpmdpi.com.
Waste Generation Profiles in Fmoc-Cl Synthesis
The synthesis of Fmoc-Cl and its precursors involves the use of various solvents during synthesis, purification, and recrystallization, contributing to waste generation nih.gov. While specific data on the waste generation profile solely for Fmoc-Cl synthesis is not extensively detailed in the search results, the general chemical processes involved in the production of such reagents, particularly those utilizing hazardous materials like phosgene, are known to generate waste streams that require careful management and disposal kobe-u.ac.jp. The industrial production of phosgene itself involves the disposal of waste, including chlorinated byproducts kobe-u.ac.jp.
Greening Solid-Phase Peptide Synthesis with Fmoc Chemistry
Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc chemistry is a key technology for producing peptides, but it is often associated with a high Process Mass Intensity (PMI), largely due to the extensive use of solvents and reagents rsc.orgunibo.it. Greening SPPS protocols focuses on mitigating these environmental impacts.
Strategies for Reducing Solvent Consumption and Waste Generation
A significant challenge in SPPS is the large volume of solvents used in repetitive coupling, washing, and deprotection steps nih.govresearchgate.nettandfonline.com. Traditional solvents like N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), N,N'-dimethylacetamide (DMAc), and dichloromethane (B109758) (DCM) are widely used but are considered hazardous researchgate.nettandfonline.com. Strategies to reduce solvent consumption and waste generation include optimizing reaction conditions, using more efficient reagents, and exploring alternative synthetic approaches like flow chemistry and mechanochemistry biomatik.comtandfonline.com. Combining coupling and Fmoc removal steps in a single cycle without intermediate filtration has been proposed, which can reduce resin manipulation and the number of washings, thereby lowering PMI and E-Factor digitellinc.com. Microwave-assisted synthesis can also contribute to reducing process time and potentially solvent consumption nih.govcem.com.
Development and Implementation of Environmentally Benign Solvents
Replacing hazardous solvents with greener alternatives is a major focus in greening Fmoc-based SPPS researchgate.nettandfonline.com. DMF, NMP, and DMAc are classified as toxic for reproduction and are substances of very high concern (SVHC) researchgate.nettandfonline.com. DCM also presents drawbacks, particularly concerning the ozone layer nih.gov. Researchers are evaluating alternative solvents that offer desired properties like resin swelling and reagent solubility without the negative environmental, health, and safety issues researchgate.nettandfonline.com. Examples of greener solvents being explored include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), N-formylmorpholine, and N-butylpyrrolidinone nih.govtandfonline.combiotage.com. Water-based systems are also being investigated as environmentally friendly alternatives advancedchemtech.com. While some greener solvents show promise, their toxicity and stability are still being evaluated, and optimization is required for their widespread adoption tandfonline.combiotage.com. For instance, GVL can undergo a competing ring-opening reaction in the presence of bases used for Fmoc removal, which can affect deprotection efficiency tandfonline.com.
Sustainable Deprotection Strategies (e.g., Piperidine (B6355638) Alternatives, Microwave-Assisted Deprotection)
The removal of the Fmoc group is a critical step in SPPS, typically achieved using a base, most commonly piperidine rsc.orgmdpi.com. Piperidine, while effective, is a regulated substance and its use contributes to the waste stream rsc.orgresearchgate.net. Research is actively focused on finding more sustainable alternatives to piperidine for Fmoc removal rsc.orgunibo.itresearchgate.net. Alternative bases such as 3-(diethylamino)propylamine (B94944) (DEAPA), 4-methylpiperidine, piperazine (B1678402), pyrrolidine, and tert-butyl ammonium (B1175870) fluoride (B91410) (TBAF) have been investigated rsc.orgunibo.itmdpi.comiris-biotech.deacs.org. DEAPA has been identified as a viable alternative, offering comparable efficiency to piperidine while being less toxic and better at controlling certain side reactions rsc.orgunibo.itresearchgate.net. Pyrrolidine has also shown promise, expanding the range of less polar solvent mixtures that can be used for Fmoc removal acs.org.
Microwave-assisted deprotection is another strategy employed to enhance the efficiency and speed of the Fmoc removal step cem.commdpi.comacs.orgnih.govsigmaaldrich.cn. Microwave irradiation can accelerate deprotection reactions, potentially leading to shorter cycle times and improved purity cem.comsigmaaldrich.cn. Microwave heating directly warms the reaction mixture, offering advantages over conventional heating methods nih.gov. Studies have shown that microwave-assisted Fmoc deprotection can be effectively performed with various bases, including piperidine, 4-methylpiperidine, and piperazine mdpi.com. Combining microwave heating with optimized solvent systems and alternative bases contributes to greener and more efficient SPPS protocols cem.com.
Enhancing Atom Economy and Reagent Efficiency in Fmoc-SPPS
Atom economy, a key principle of green chemistry, aims to maximize the incorporation of all atoms of the reagents into the final product, minimizing waste. In traditional Fmoc-SPPS, the atom economy is often considered poor due to the use of high molecular weight protecting groups like Fmoc and the necessity of using excess protected amino acids and coupling reagents to drive reactions to completion and achieve high yields rsc.orgresearchgate.netnih.gov. The Fmoc group itself, with a molecular weight of 249.26 g/mol , is removed in each cycle and constitutes a significant portion of the mass that does not end up in the final peptide product.
Enhancing atom economy and reagent efficiency in Fmoc-SPPS involves strategies to reduce the amount of excess reagents used and minimize the waste generated from protecting groups and by-products. While Fmoc-Gly-Cl is a pre-activated form of Fmoc-Gly-OH, the broader context of Fmoc-SPPS still involves the generation of by-products from the coupling reaction and the Fmoc deprotection step. For instance, the deprotection of the Fmoc group typically uses a base like piperidine, which reacts with the Fmoc group to form a dibenzofulvene-piperidine adduct, a significant waste product nih.gov.
The inherent nature of SPPS, where intermediates are not isolated and purified until the final cleavage, contributes positively to atom economy by eliminating purification steps between cycles, which would typically involve significant solvent usage and potential product loss peptide.com. However, the large excesses of reagents and solvents used in the iterative coupling and washing steps remain a challenge for improving atom economy and reagent efficiency in Fmoc-SPPS rsc.orgresearchgate.netusp.org.
Implementation of Circular Economy Principles in Peptide Synthesis
The implementation of circular economy principles in peptide synthesis, particularly within the framework of Fmoc-SPPS, focuses on minimizing waste generation, maximizing resource utilization, and promoting the recycling and reuse of materials. Traditional SPPS generates substantial amounts of waste, primarily from solvents and excess reagents researchgate.netmdpi.com. Applying circular economy concepts aims to transform this linear process into a more cyclical one.
Key strategies for implementing circular economy principles include solvent recycling and reuse, recycling of solid supports (resins), and the potential recovery and reuse of reagents or their components. Solvent recycling is a significant area of focus, as solvents constitute a large percentage of the waste generated in SPPS researchgate.netmdpi.com. Techniques like distillation can be employed to recover and reuse solvents such as DMF or alternative green solvents chemrxiv.orgmdpi.com.
Studies have explored the possibility of recycling the deprotection reagent solution, allowing for a reduction in the amount of fresh reagent needed for subsequent cycles mdpi.com. For example, a recycling scheme for the deprotection step using a "tea bag" approach demonstrated a significant reduction in deprotection reagent usage mdpi.com. Furthermore, the washings after deprotection can potentially be reused in earlier washing steps of subsequent cycles, further reducing solvent consumption mdpi.com.
While the recycling of the polymeric resin support is challenging due to potential degradation and accumulation of truncated sequences, research into more robust and recyclable solid supports is ongoing peptide.compeptide.com.
The concept of a "Green Circular Economy" specifically applied to peptide synthesis emphasizes the use of renewable, sustainable, and biodegradable resources, minimizing waste, repurposing side products, and regenerating materials to reduce environmental impact and costs csic.esresearchgate.net. This holistic approach aligns with the principles of a circular economy by aiming for a closed-loop system in peptide production.
Life Cycle Assessment of Fmoc-Based Synthetic Processes
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to manufacturing, distribution, use, and disposal. Applying LCA to Fmoc-based synthetic processes, including SPPS, provides a comprehensive understanding of their environmental footprint.
Process Mass Intensity (PMI), defined as the total mass of materials used per kilogram of product, is a metric often considered in the context of LCA and green chemistry. SPPS, including Fmoc-based methods, typically has a high PMI compared to other pharmaceutical synthesis methods, largely due to the extensive use of solvents and excess reagents researchgate.netresearchgate.net. Reducing PMI is a key goal in making peptide synthesis more sustainable.
LCA studies can help identify the steps in the Fmoc-SPPS process that have the most significant environmental impact, guiding efforts towards greener alternatives. For example, the synthesis of raw materials, including Fmoc-protected amino acids and coupling reagents, can have a substantial environmental footprint due to the classical organic synthesis methods often employed rsc.orgrsc.org.
Data tables illustrating the impact of solvent choice on resin swelling and reagent solubility, or the reduction in solvent usage through recycling schemes, are relevant to demonstrating improvements in the sustainability of Fmoc-SPPS processes rsc.orgchemrxiv.orgmdpi.com.
Here is an example of how data on solvent usage reduction through recycling might be presented:
| Process Step | Traditional SPPS Solvent Usage (mL/g resin) | Recycling Scheme Solvent Usage (mL/g resin) | Reduction (%) |
| Deprotection Wash 1 | V1 | V1 (recycled) | - |
| Deprotection Wash 2 | V2 | V2 (recycled) | - |
| Coupling Wash 1 | W1 | W1 | 0 |
| Coupling Wash 2 | W2 | W2 | 0 |
| Total Solvent Usage | V1 + V2 + W1 + W2 | V1 (recycled) + V2 (recycled) + W1 + W2 | Significant |
Another potential data table could illustrate the solubility of Fmoc-amino acids and reagents in different solvents, which is a critical factor in selecting greener alternatives for SPPS rsc.orgchemrxiv.org.
| Solvent | Fmoc-Gly-OH Solubility (M) | DIC Solubility (M) | Oxyma Solubility (M) | Resin Swelling (mL/g) |
| DMF | High | High | High | Good |
| 2-MeTHF | Moderate | High | High | Good |
| γ-Valerolactone | Moderate | High | High | Good |
| Anisole/DMSO (17:3) | Good | Good | Good | Good |
Future Research Directions and Emerging Trends
Development of Novel Reagents for Fmoc Introduction and Cleavage with Enhanced Properties
Research continues into developing improved reagents for both the introduction and cleavage of the Fmoc group. The goal is to find reagents that offer enhanced reaction kinetics, higher yields, reduced side reactions, and milder reaction conditions. For instance, while 9-fluorenylmethyl chloroformate (Fmoc-Cl) and Fmoc-succinimidyl carbonate are common reagents for Fmoc introduction, the formation of side products like Fmoc-dipeptide can occur when using Fmoc-Cl with free amino acids, necessitating alternative approaches such as reacting Fmoc-Cl with sodium azide (B81097) before the amino acid to mitigate this issue for certain amino acids like glycine (B1666218) and alanine. researchgate.net The development of oxime-based mixed carbonates has also been explored as effective reagents for N-protection and peptide coupling. researchgate.net
For Fmoc cleavage, traditionally achieved with bases like piperidine (B6355638), research is exploring alternatives to minimize side reactions such as aspartimide formation, particularly problematic in sequences containing aspartic acid. researchgate.netnih.gov Optimized Fmoc removal strategies, such as using specific mixtures of DBU and piperazine (B1678402), have shown promise in reducing diketopiperazine formation and enhancing cleavage kinetics compared to conventional piperidine treatments. acs.org
Expansion of Fmoc-Gly-Cl Applications into Diverse Synthetic Pathways and Chemical Transformations
While primarily known for peptide synthesis, the reactivity of this compound as an activated glycine derivative protected with the versatile Fmoc group suggests potential for expanded applications. The Fmoc group's orthogonal lability allows for its use in various synthetic strategies where temporary amine protection is required. Future research may explore its utility in the synthesis of complex molecules beyond linear peptides, potentially in the creation of peptide-mimetic structures, conjugates, or incorporation into non-ribosomal peptides and other natural product-like molecules through hybrid synthetic approaches. oup.comoup.com The ability to introduce a protected glycine moiety with a reactive acid chloride handle could be valuable in developing novel chemical transformations or accessing diverse chemical scaffolds.
Advancement in Automation and Continuous Flow Technologies for Fmoc-Based Synthesis
Automation and continuous flow technologies are significantly impacting chemical synthesis, including Fmoc-based methods. Automated peptide synthesizers have been crucial for the widespread adoption of Fmoc SPPS, and ongoing advancements aim to improve their efficiency, particularly for challenging sequences. frontiersin.orgbeilstein-journals.org Continuous flow systems offer advantages such as improved mixing, mass transfer, and reduced reaction times, and research is progressing in developing automated continuous flow synthesizers for liquid-phase peptide synthesis. rsc.orgvapourtec.com The integration of in-line monitoring techniques, such as UV detection for monitoring Fmoc deprotection, is a key aspect of these advancements, allowing for real-time process control and optimization. rsc.orgvapourtec.com
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to chemical synthesis to predict reaction outcomes, design synthetic routes, and optimize reaction conditions. beilstein-journals.orgijsetpub.com In the context of Fmoc-based synthesis, AI and ML can be used to predict Fmoc deprotection efficiency, minimize aggregation in peptide synthesis, and optimize coupling conditions for improved yield and purity. acs.orgamidetech.com By analyzing large datasets from experimental procedures, ML models can identify correlations and suggest optimal parameters, accelerating the design cycle and reducing the need for extensive trial-and-error experimentation. beilstein-journals.orgresearchgate.net
Strategies for Enhanced Sustainability in Industrial-Scale this compound Production
Sustainability is a growing concern in chemical manufacturing. For industrial-scale production involving this compound and Fmoc-based synthesis, research is focused on developing greener methodologies. This includes exploring the use of more environmentally friendly solvents, reducing solvent waste through strategies like minimal rinsing protocols, and developing more efficient synthetic routes that minimize byproduct formation. rsc.orgtandfonline.comteknoscienze.comresearchgate.netrsc.org The development of water-based SPPS using water-dispersible Fmoc-amino acid nanoparticles is one example of efforts towards more sustainable practices. rsc.org
Exploration of New Derivatization Targets and Applications for Analytical Purposes
Fmoc-Cl is already utilized as a derivatization reagent for analytical purposes, particularly in HPLC analysis of amino acids and peptides due to the strong UV absorption of the Fmoc group. mst.edu Future research may explore new derivatization targets for this compound or related Fmoc derivatives, potentially for the analysis of other classes of compounds. Its reactivity could be leveraged to introduce a detectable handle onto molecules of interest for various analytical techniques. Furthermore, studies have investigated the influence of metal ions on the derivatization of compounds like glyphosate (B1671968) with Fmoc-Cl for analytical detection, highlighting the complexities and areas for further research in optimizing such methods. researchgate.netresearchgate.net
Q & A
Q. What are the implications of this compound’s fluorescence properties for in situ monitoring of solid-phase synthesis?
- Methodological Answer : The Fmoc group’s fluorescence enables real-time monitoring via:
- Fluorescence Spectroscopy : Track deprotection efficiency on resin beads.
- Confocal Microscopy : Visualize spatial distribution of Fmoc groups in heterogeneous systems.
Calibrate signal intensity against standard curves to quantify loading capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
